4-(Cyclohexylmethyl)piperidine hydrochloride

Lipophilicity ADME Lead Optimization

4-(Cyclohexylmethyl)piperidine hydrochloride (CAS 188844-14-6) is a substituted piperidine derivative that serves as a versatile chemical intermediate and research tool. As a hydrochloride salt, it offers enhanced handling properties relative to its free base form (CAS 78197-28-1).

Molecular Formula C12H24ClN
Molecular Weight 217.78 g/mol
CAS No. 188844-14-6
Cat. No. B1432732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclohexylmethyl)piperidine hydrochloride
CAS188844-14-6
Molecular FormulaC12H24ClN
Molecular Weight217.78 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CC2CCNCC2.Cl
InChIInChI=1S/C12H23N.ClH/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;/h11-13H,1-10H2;1H
InChIKeyTVJIBGFMXZEOSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Cyclohexylmethyl)piperidine hydrochloride CAS 188844-14-6: Technical Specifications & Sourcing Overview


4-(Cyclohexylmethyl)piperidine hydrochloride (CAS 188844-14-6) is a substituted piperidine derivative that serves as a versatile chemical intermediate and research tool. As a hydrochloride salt, it offers enhanced handling properties relative to its free base form (CAS 78197-28-1). The compound is provided through specialty chemical collections such as Sigma-Aldrich's AldrichCPR platform, which supplies unique research chemicals for early-stage discovery programs without bundled analytical data . Its molecular formula is C12H24ClN, with a molecular weight of 217.78 g/mol. The parent free base has a computed XLogP3-AA of 3.8, a topological polar surface area of 12 Ų, and a predicted boiling point of approximately 258 °C [1].

Why Generic Piperidine Substitution Fails: The Physicochemical Differentiation of 4-(Cyclohexylmethyl)piperidine hydrochloride


The cyclohexylmethyl substituent at the 4-position imparts distinct steric and electronic properties that fundamentally differentiate this compound from simpler 4-alkyl or 4-aryl piperidine analogs. In discovery chemistry, a common procurement error involves sourcing a 'similar' piperidine building block without fully accounting for how the cyclohexylmethyl group alters lipophilicity, conformational flexibility, and amine basicity. These variations directly impact lead optimization campaigns, where a change in logP of even 0.5 units can shift ADME profiles between success and failure. Generic interchange thus risks losing target engagement, altering pharmacokinetics, or invalidating SAR data series, making strict compound identity a non-negotiable factor in reproducible research [1].

Quantitative Differentiation Evidence for 4-(Cyclohexylmethyl)piperidine hydrochloride vs. Closest Analogs


Lipophilicity (logP) Superiority for Membrane Permeation Over 4-Benzylpiperidine

The target compound exhibits a computed logP (XLogP3-AA) of 3.8, significantly higher than the logP of 2.57 for 4-benzylpiperidine. This quantitative lipophilicity difference of approximately 1.23 log units indicates a markedly enhanced ability to partition into lipid bilayers, which is critical for CNS drug targets and membrane-bound receptor programs [1]. The 4-(cyclohexylmethyl) group provides a fully saturated, flexible cyclohexyl ring that offers increased hydrophobic surface area compared to the flat aromatic phenyl ring in 4-benzylpiperidine, without introducing potential π-stacking artifacts that can confound SAR interpretation.

Lipophilicity ADME Lead Optimization

Basicity Tuning: pKa Differentiation for Salt Selection and Bioavailability Optimization

The predicted pKa of the conjugate acid (pKaH) for the target compound is approximately 10.5-10.6, compared to a predicted pKa of 10.58 for 4-benzylpiperidine. While numerically close, the electron-donating nature of the cyclohexylmethyl group slightly increases electron density on the nitrogen versus a benzyl substituent, manifesting as a marginally higher basicity. This subtle difference can be decisive in pharmaceutical salt screening, where a shift of even 0.2-0.3 pKa units can alter the stability of a crystalline salt form under physiological conditions [1]. Furthermore, the increased steric bulk around the nitrogen impacts the kinetics of protonation compared to the less hindered 4-methylpiperidine analog.

Basicity Salt Formation Bioavailability

Bulk Physical Properties: Density, Boiling Point, and Flash Point Differentiation for Process Chemistry

The target free base has a predicted density of 0.895 g/cm³ and a boiling point of ~258 °C [1]. In contrast, 4-benzylpiperidine exhibits a higher density of 0.997 g/cm³ (lit.) and a higher boiling point of 279 °C (lit.) . The lower boiling point of 4-(cyclohexylmethyl)piperidine indicates greater volatility, which may simplify purification via distillation during scale-up but requires attention to storage conditions to prevent evaporative loss. The flash point of 108.4 °C is also lower than that of 4-benzylpiperidine (112-115 °C), which has implications for safety classification during bulk procurement and large-scale reactions.

Process Chemistry Physical Properties Scale-up

Distinct Synthetic Utility: Key Intermediate in Patent-Protected CNS Agents

4-(Cyclohexylmethyl)piperidine is explicitly utilized as a key synthetic building block in several pharmaceutical patents, including US 3,578,669, where it is acylated to generate 1-(a-chloroacetyl)-4-cyclohexylmethylpiperidine as a precursor to indole-based CNS agents [1]. This contrasts with 4-benzylpiperidine, which is more commonly employed in dopamine releaser programs [2]. The cyclohexylmethyl moiety provides a non-aromatic hydrophobic anchor that avoids the metabolic liabilities (e.g., CYP-mediated oxidation) commonly associated with the phenyl ring of 4-benzylpiperidine, a class-level inference supported by general metabolic stability principles for saturated ring systems over aromatic ones.

Synthetic Intermediates CNS Agents Patent Chemistry

Optimal Deployment Scenarios for 4-(Cyclohexylmethyl)piperidine hydrochloride Based on Quantified Differentiation


Lipophilicity-Driven Lead Optimization for CNS Permeation

When a medicinal chemistry program requires a piperidine scaffold with high logP for blood-brain barrier penetration, the target compound (XLogP3-AA = 3.8) should be prioritized over 4-benzylpiperidine (XLogP = 2.57). This ~1.23 log-unit advantage translates to a multiplicative increase in predicted membrane permeability, directly applicable to neurotransmitter receptor targets, ion channel modulators, and other CNS programs where achieving therapeutic brain concentrations is a core challenge [1]. The hydrochloride salt form further simplifies handling in polar reaction solvents for subsequent derivatization.

Building Block for Saturated Hydrophobic Anchor in Fragment-Based Drug Design

The cyclohexylmethyl group offers a fully saturated, conformationally mobile hydrophobic moiety that can occupy deep lipophilic pockets in target proteins without the planarity constraints or metabolic oxidation associated with aromatic benzyl groups. This property makes the compound an ideal fragment for library synthesis when exploring novel chemotypes for targets with large, flexible hydrophobic binding sites [1].

Process Chemistry Scale-up Targeting Indolyl-CNS Agent Intermediates

Follow the synthetic precedent from US Patent 3,578,669 to generate chloroacetyl derivatives as intermediates for complex indole-containing CNS agents [1]. The lower boiling point (~258 °C vs. 279 °C for 4-benzylpiperidine) may simplify distillative purification during multi-kilogram campaigns, while the lower flash point requires adherence to combustible liquid storage protocols (GHS Category 4).

Analytical Reference Standard for Quality Control in Piperidine-Derived Pharmaceutical Intermediates

The well-defined computed properties (pKa ≈ 10.5-10.6, logP = 3.8, TPSA = 12 Ų) and the availability of the hydrochloride form make this compound suitable as a system suitability standard in HPLC method development for piperidine-based APIs [1][2]. Its distinct retention time relative to 4-benzylpiperidine provides a clear resolution benchmark for impurity profiling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Cyclohexylmethyl)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.